molecular formula C24H30N2O4 B5052635 4-ETHOXY-N-{[1-(4-ETHOXYBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE

4-ETHOXY-N-{[1-(4-ETHOXYBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE

Cat. No.: B5052635
M. Wt: 410.5 g/mol
InChI Key: PMYPZLBHFAERCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ETHOXY-N-{[1-(4-ETHOXYBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE is a complex organic compound with the molecular formula C24H30N2O4 and a molecular weight of 410.506 g/mol . This compound is characterized by the presence of ethoxy groups, benzoyl groups, and a piperidine ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-{[1-(4-ETHOXYBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-ethoxybenzoic acid with piperidine derivatives under controlled conditions to form the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-{[1-(4-ETHOXYBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydroxide, ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-{[1-(4-ETHOXYBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-ETHOXY-N-{[1-(4-METHOXYBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE: Similar structure but with a methoxy group instead of an ethoxy group.

    4-ETHOXY-N-{[1-(4-CHLOROBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE: Contains a chloro group instead of an ethoxy group.

Uniqueness

4-ETHOXY-N-{[1-(4-ETHOXYBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-ethoxy-N-[[1-(4-ethoxybenzoyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-3-29-21-9-5-19(6-10-21)23(27)25-17-18-13-15-26(16-14-18)24(28)20-7-11-22(12-8-20)30-4-2/h5-12,18H,3-4,13-17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYPZLBHFAERCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.